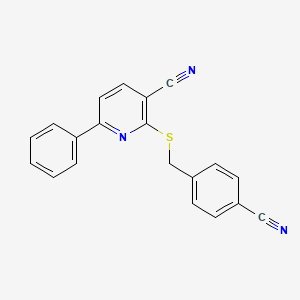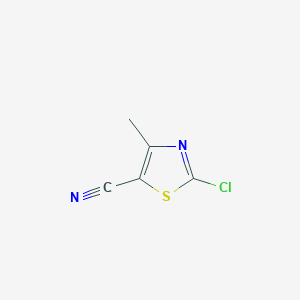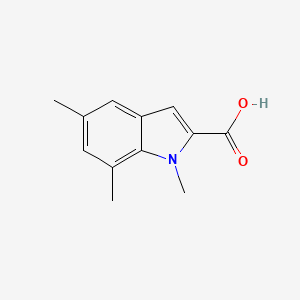
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H23ClN2O4S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Detection
- Occurrence and Fate in Aquatic Environments : A study highlighted the presence of parabens, similar in structure to the compound , in aquatic environments. These compounds, used as preservatives in various products, have been detected in water bodies, indicating persistent environmental contamination. Their presence in wastewater effluents, surface water, and sediments suggests a continuous introduction into the environment, necessitating further studies on their fate and behavior in aquatic settings (Haman et al., 2015).
Antioxidant Capacity
- Antioxidant Activity Assays : Research into the antioxidant capacity of compounds, which may include structures similar to N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide, has been extensive. A review discussed the reaction pathways and the significance of assays such as ABTS/PP decolorization for determining antioxidant capacity. This highlights the ongoing need to understand antioxidants' roles and the mechanisms behind their activity (Ilyasov et al., 2020).
Environmental and Human Health Effects
- Toxicity and Environmental Persistence : Studies on the occurrence and toxicity of antimicrobial agents like triclosan, which shares functional similarities with the compound , underline the environmental and health concerns associated with persistent organic pollutants. These compounds exhibit biodegradability and reactivity, potentially forming more toxic and persistent by-products. Their widespread detection in the environment and their accumulation in biological tissues raise alarms about their safety and necessitate rigorous assessment of similar compounds' environmental fate and impact (Bedoux et al., 2012).
Remediation and Degradation
- Treatment of Organic Pollutants : The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach for degrading recalcitrant organic pollutants, which may include compounds structurally related to this compound. This method enhances the efficiency of degradation, offering a promising strategy for remediation efforts targeting persistent organic pollutants in industrial wastewater (Husain & Husain, 2007).
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-13-19(30-22(25-13)14-5-7-16(23)8-6-14)9-10-24-21(26)15-11-17(27-2)20(29-4)18(12-15)28-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVANNDZQLCVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)

![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)


![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)
![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)


![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
